molecular formula C18H14N2O3 B11148652 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol

Cat. No.: B11148652
M. Wt: 306.3 g/mol
InChI Key: KENGIXNKNALLGG-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3, a phenyl group at position 6, and a 1,3-benzodioxol-5-ylmethyl moiety at position 2. This structure suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting, given the benzodioxol group’s prevalence in bioactive molecules like piribedil .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C18H14N2O3/c21-18-14(8-12-6-7-16-17(9-12)23-11-22-16)10-15(19-20-18)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,20,21)

InChI Key

KENGIXNKNALLGG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC3=CC(=NNC3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Intermediate Preparation :

    • Synthesize 6-phenylpyridazin-3-ol via cyclization of phenyl-substituted γ-keto esters with hydrazine hydrate.

    • Prepare 1,3-benzodioxol-5-ylmethyl halide (e.g., bromide or chloride) from piperonyl alcohol using thionyl chloride or phosphorus tribromide.

  • Coupling Reaction :

    • React 6-phenylpyridazin-3-ol with 1,3-benzodioxol-5-ylmethyl halide in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or NaH).

    • Typical Conditions : 60–90°C, 12–24 hours, nitrogen atmosphere.

Key Data:

ParameterValueSource Reference
Yield45–62%
SolventDMF
BaseNaH
Reaction Time18–24 hours

Advantages : Straightforward functionalization of the pyridazine core.
Limitations : Moderate yields due to competing side reactions (e.g., O-alkylation).

Method 2: Cyclization of Hydrazine Derivatives

This method constructs the pyridazine ring from acyclic precursors containing the benzodioxole moiety.

Reaction Steps:

  • Hydrazone Formation :

    • React 1,3-benzodioxol-5-ylmethyl ketone with phenylhydrazine to form a hydrazone intermediate.

  • Cyclization :

    • Treat the hydrazone with a cyclizing agent (e.g., POCl₃ or PCl₅) to form the pyridazine ring.

    • Alternative : Use microwave irradiation or ultrasonic conditions to enhance reaction efficiency.

Key Data:

ParameterValueSource Reference
Yield55–70%
Cyclizing AgentPOCl₃
Reaction Time4–6 hours

Advantages : High atom economy; suitable for large-scale synthesis.
Limitations : Requires strict control of stoichiometry to avoid over-chlorination.

Method 3: Multicomponent Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds in a single pot, improving synthetic efficiency.

Reaction Steps:

  • One-Pot Synthesis :

    • Combine 1,3-benzodioxole-5-carbaldehyde, phenylacetylene, and hydrazine hydrate in the presence of a Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃).

    • Conditions : Reflux in ethanol or methanol for 8–12 hours.

  • Oxidation :

    • Oxidize the dihydropyridazine intermediate to the aromatic pyridazin-3-ol using MnO₂ or DDQ.

Key Data:

ParameterValueSource Reference
Yield50–65%
CatalystZnCl₂
Oxidation AgentMnO₂

Advantages : Reduced purification steps; high functional group tolerance.
Limitations : Sensitive to moisture and oxygen, requiring inert conditions.

Comparative Analysis of Methods

MethodYield RangeKey AdvantagesKey Limitations
Condensation45–62%Simple functionalizationModerate yields
Cyclization55–70%ScalabilityStoichiometric precision required
Multicomponent Reactions50–65%EfficiencySensitivity to reaction conditions

Critical Reaction Optimization Strategies

  • Catalyst Selection : Ionic liquids (e.g., [bmim]Br-AlCl₃) enhance cyclization rates and yields in MCRs.

  • Solvent Effects : DMF improves solubility of intermediates in condensation reactions.

  • Temperature Control : Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Piribedil (2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine)
  • Structural Differences: Core Heterocycle: Piribedil uses a pyrimidine ring, whereas the target compound employs a pyridazine ring. Substituents: Piribedil links the benzodioxolmethyl group to a piperazinyl-pyrimidine system, while the target compound directly substitutes the pyridazine core with phenyl and benzodioxolmethyl groups.
  • Pharmacokinetics: Piribedil’s piperazine moiety may improve solubility and bioavailability, while the pyridazine core’s polarity in the target compound could reduce membrane permeability .
5-(2,4-Dimethylbenzyloxy)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine (from Biopharmacule Catalog)
  • Structural Differences :
    • Core Heterocycle : A triazolopyridine system replaces pyridazine, introducing a fused triazole ring.
    • Substituents : A dimethylbenzyloxy group and a dimethylpyrazole substituent replace the phenyl and benzodioxolmethyl groups.
  • The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Properties
Compound Core Heterocycle Key Substituents Hydrogen-Bond Donors LogP (Predicted) Potential Applications
4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol Pyridazine -OH, -Ph, -Benzodioxolmethyl 1 (via -OH) ~2.5 CNS modulation, enzyme inhibition
Piribedil Pyrimidine -Piperazinyl, -Benzodioxolmethyl 0 ~3.0 Peripheral vasodilation, Parkinson’s therapy
5-(2,4-Dimethylbenzyloxy)-3-(...)triazolo[4,3-a]pyridine Triazolopyridine -Dimethylbenzyloxy, -dimethylpyrazole 0 ~4.2 Anticancer, kinase inhibition
Key Observations:
  • Hydrogen Bonding : The hydroxyl group in the target compound distinguishes it from Piribedil and the triazolopyridine analogue, suggesting stronger interactions with polar targets (e.g., enzymes, receptors) .
  • Lipophilicity : The benzodioxol group in both the target compound and Piribedil balances polarity, whereas the triazolopyridine analogue’s higher LogP may favor tissue penetration but increase metabolic clearance risks.
  • Biological Targets : Piribedil’s piperazine linker is associated with dopaminergic activity, while the pyridazine core in the target compound may align with kinase or phosphodiesterase inhibition due to its hydrogen-bonding profile.

Crystallographic and Conformational Considerations

  • Ring Puckering : The pyridazine ring’s planarity (vs. pyrimidine or triazolopyridine) influences molecular packing. Studies using Cremer-Pople coordinates (e.g., amplitude and phase parameters for puckering) could reveal subtle conformational differences impacting crystal stability .
  • Hydrogen-Bond Networks: The -OH group in the target compound likely forms intermolecular hydrogen bonds (e.g., O–H···N), as analyzed via graph-set notation in crystallography . This contrasts with Piribedil’s reliance on weaker van der Waals interactions from its piperazine moiety.

Biological Activity

The compound 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol , with the CAS number 1401575-34-5, is a pyridazin derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C18H14N2O3
  • Molecular Weight : 306.3154 g/mol
  • Structural Components : The compound consists of a pyridazine core substituted with a benzodioxole moiety and a phenyl group.

Insecticidal Activity

A study focusing on related compounds highlighted the potential insecticidal properties of benzodioxole derivatives. For example, 3,4-(methylenedioxy) cinnamic acid demonstrated larvicidal activity against Aedes aegypti, which serves as a vector for several arboviruses. The findings suggested that the presence of certain substituents on the aromatic ring significantly influences biological activity .

Cytotoxicity and Safety Profile

In evaluating the safety profile of compounds similar to this compound, research has shown that certain derivatives exhibit low cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) . Such results indicate a favorable safety margin for further pharmacological exploration.

Pharmacological Potential

The pharmacological potential of this compound may extend to various therapeutic areas due to its structural characteristics. For instance:

  • Neuroprotective Effects : Some pyridazine derivatives have been investigated for neuroprotective properties, suggesting that similar structures could be beneficial in treating neurodegenerative diseases.
  • Muscarinic Receptor Antagonism : Related compounds have been studied as antagonists of muscarinic acetylcholine receptors, which are implicated in several neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeCompound/Study ReferenceObservations
AntimicrobialBenzodioxole DerivativesSignificant activity against various pathogens
Insecticidal3,4-(methylenedioxy) Cinnamic AcidLC50 = 28.9 ± 5.6 μM against Aedes aegypti
CytotoxicityRelated CompoundsNo cytotoxicity up to 5200 μM
NeuroprotectivePyridazine DerivativesPotential benefits in neurodegenerative diseases

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

  • Mechanistic Studies : Understanding the mechanisms behind its antimicrobial and insecticidal activities.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and long-term safety.
  • Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.

Q & A

Q. 1.1. What are the key considerations in optimizing the synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-ol to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters such as temperature, solvent selection, and catalyst activity. For example:

  • Multi-step reactions : Intermediate purification via column chromatography or recrystallization (e.g., ethanol/DMF mixtures) minimizes side products .
  • Catalyst screening : Testing palladium or copper catalysts for coupling reactions involving the benzodioxole or pyridazine moieties.
  • Reaction monitoring : Use HPLC (as described in pharmaceutical monographs) to track reaction progress and purity thresholds (>95%) .

Q. 1.2. Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accuracy:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding patterns.
  • Single-crystal X-ray diffraction : Resolves stereochemistry and molecular conformation, as demonstrated for analogous benzodioxole-piperazine derivatives .
  • FTIR and mass spectrometry : Validate functional groups (e.g., hydroxyl, benzodioxole) and molecular weight .

Q. 1.3. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize target-based assays informed by structural analogs:

  • In vitro enzyme inhibition assays : Test against kinases or phosphodiesterases due to pyridazinone’s known role in modulating cyclic nucleotides .
  • Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate anti-proliferative effects .
  • Dose-response curves : Establish IC50_{50} values with at least three replicates to ensure reproducibility .

Advanced Research Questions

Q. 2.1. How can contradictory data in pharmacological studies (e.g., conflicting activity profiles across assays) be resolved?

Methodological Answer: Address discrepancies through:

  • Orthogonal assays : Cross-validate results using unrelated methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
  • Metabolic stability testing : Rule out false negatives/positives caused by compound degradation in cell-based systems .
  • Structural analogs comparison : Benchmark against pyridazinone derivatives with well-characterized activities (e.g., inotropic vs. vasodilator effects) .

Q. 2.2. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer: Environmental persistence studies should include:

  • Hydrolysis/photolysis experiments : Simulate degradation under varying pH and UV conditions, analyzed via HPLC-MS to identify transformation products .
  • Soil/water partitioning studies : Use OECD guidelines to measure log KocK_{oc} and bioaccumulation potential .
  • Microbial degradation assays : Incubate with activated sludge or soil microbiota to assess biodegradation rates .

Q. 2.3. How does single-crystal X-ray diffraction complement computational modeling for conformational analysis?

Methodological Answer:

  • X-ray crystallography : Provides empirical bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in benzodioxole derivatives) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate crystallographic data for dynamic behavior in solution .
  • Molecular docking : Simulate binding poses with target proteins (e.g., kinases) to guide structure-activity relationship (SAR) studies .

Q. 2.4. What experimental strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment .
  • Protein binding assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify target engagement .
  • Knockout/knockdown models : CRISPR/Cas9-modified cell lines to confirm target specificity .

Q. 2.5. How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

Methodological Answer: Follow ICH guidelines for method validation:

  • Chromatographic separation : Optimize HPLC conditions (e.g., C18 column, ammonium acetate buffer at pH 6.5) to resolve peaks from matrix interferents .
  • Validation parameters : Assess linearity (R2^2 > 0.99), precision (RSD < 5%), and recovery rates (85–115%) using spiked plasma/tissue samples .
  • Stability testing : Evaluate freeze-thaw cycles and long-term storage at -80°C .

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